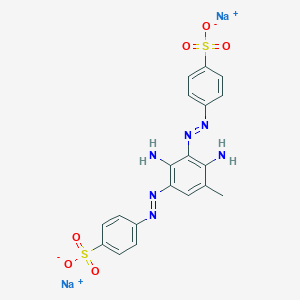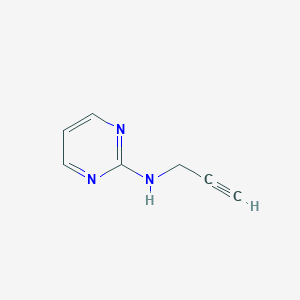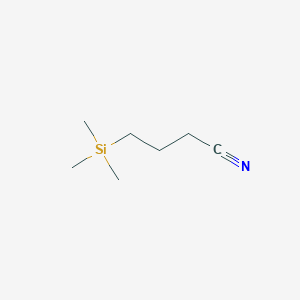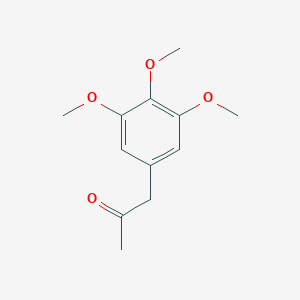![molecular formula C10H10OS B099868 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- CAS No. 19086-85-2](/img/structure/B99868.png)
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- has potential applications in various fields of scientific research. It has been studied for its anti-tumor and anti-inflammatory properties, as well as its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been investigated for its potential use as a chiral auxiliary in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- is not fully understood. However, it has been suggested that the compound may exert its anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been proposed that the compound may act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can then induce cell death in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- has anti-tumor and anti-inflammatory effects. Additionally, the compound has been shown to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- in lab experiments is its potential use as a chiral auxiliary in organic synthesis. Additionally, its anti-tumor and anti-inflammatory properties make it a promising candidate for cancer research. However, the mechanism of action of this compound is not fully understood, and further research is needed to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in organic synthesis. Finally, exploring the potential limitations and side effects of this compound will be important for its safe and effective use in scientific research.
Synthesemethoden
The synthesis of 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with 1,3-cyclohexadiene in the presence of sodium hydride. The resulting product is then treated with sulfur to obtain the final compound.
Eigenschaften
CAS-Nummer |
19086-85-2 |
|---|---|
Produktname |
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- |
Molekularformel |
C10H10OS |
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
8-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one |
InChI |
InChI=1S/C10H10OS/c11-8-6-2-1-3-5-4(2)7(8)10(5)12-9(3)6/h2-7,9-10H,1H2 |
InChI-Schlüssel |
KBDSFBQJRJQXSF-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
Kanonische SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
Synonyme |
Octahydro-1,3,5-ethan[1]yl[2]ylidene-2-thiacyclobuta[cd]pentalen-7-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



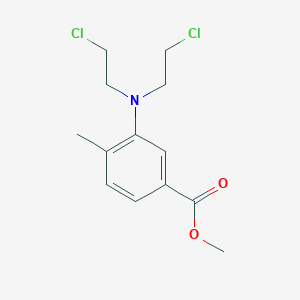
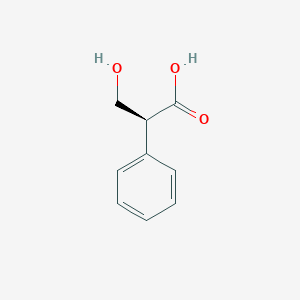
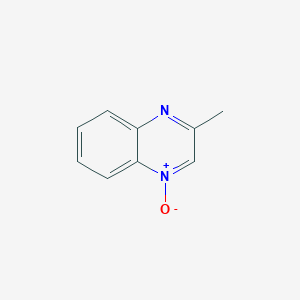
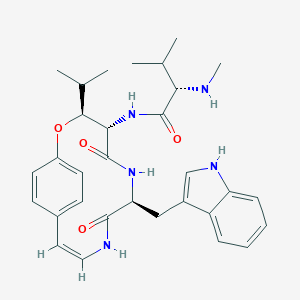
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)

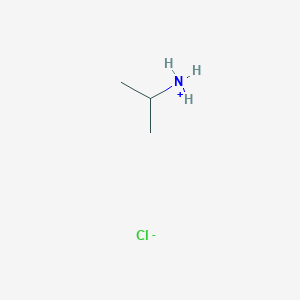
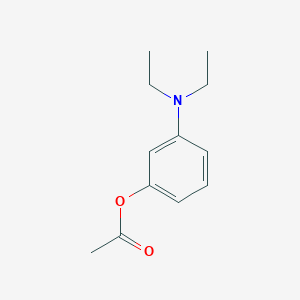
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
